molecular formula C9H10N2O3 B2383688 Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate CAS No. 64210-67-9

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate

Cat. No.: B2383688
CAS No.: 64210-67-9
M. Wt: 194.19
InChI Key: IGRUUQSUGJLZCM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of propanoate, featuring a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate typically involves the Claisen condensation reaction. This reaction is carried out by reacting ethyl acetoacetate with a pyrimidine derivative in the presence of a strong base such as sodium ethoxide or lithium hexamethyldisilazane in tetrahydrofuran at low temperatures (around -40°C) under an inert atmosphere . The reaction mixture is then quenched with acetic acid and basified using sodium bicarbonate solution. The product is extracted with ethyl acetate, washed with water and brine solution, and dried over sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps, including extraction and drying, are also scaled up using industrial equipment such as centrifuges and rotary evaporators.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Condensation: Aldehydes or ketones can be used in condensation reactions under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: β-dicarbonyl compounds or other larger molecules.

Scientific Research Applications

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyrimidine ring, which provides distinct chemical reactivity and potential biological activities compared to its pyridine analogs.

Properties

IUPAC Name

ethyl 3-oxo-3-pyrimidin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRUUQSUGJLZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ethanol (16.18 g, 0.351 mol) in diethyl ether (15 ml) was added to a solution of sodium hydride (13.71 g, 0.343 mol, 60% in paraffin, paraffin was removed by washing with hexane) in diethyl ether (100 ml). After stirring the mixture for 30 min, the solvent was evaporated under reduced pressure, and toluene (100 ml) was added. A solution of ethyl pyrimidine-4-carboxylate (30.86 g, 0.203 mol) and ethyl acetate (30.48 g, 0.346 mol) in toluene (100 ml) was added, and the mixture was heated at 80° C. for 3 hrs. Hydrochloric acid was added, then sodium bicarbonate was added to adjust to pH 4. The solution was partitioned between water and ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (36.10 g, 92%).
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16.18 g
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30.86 g
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30.48 g
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Synthesis routes and methods III

Procedure details

To a 25% solution (5.31 g, 10.52 mmol) of potassium tert-amylate in toluene was added dropwise a solution of ethyl pyrimidine-4-carboxylate (1.00 g, 6.57 mmol) and ethyl acetate (1.09 mL, 11.1 mmol) in toluene (2.4 ml) at room temperature. Disappearance of the ethyl ester was confirmed by HPLC analysis, water (5 mL), ethyl acetate (5 mL) and concentrated hydrochloric acid (0.45 mL) were added, and the mixture was extracted with ethyl acetate (4 mL). The organic layer was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (0.97 g, 76%).
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5 mL
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solution
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potassium tert-amylate
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Synthesis routes and methods IV

Procedure details

A solution of ethanol (16.18 g, 0.351 mol) in diethyl ether (15 ml) was added to a solution of sodium hydride (13.71 g, 0.343 mol, 60% in paraffin, paraffin was removed by washing with hexane) in diethyl ether (100 ml). After stirring the mixture for 30 minutes, the solvent was evaporated under reduced pressure, and toluene (100 ml) was added to the residue. The solution was added with a solution of ethyl pyrimidine-4-carboxylate (intermediate 5, 30.86 g, 0.203 mol) and ethyl acetate (30.48 g, 0.346 mol) in toluene (100 ml), and the mixture was heated at 80° C. for 3 hours. The mixture was added with hydrochloric acid and then sodium bicarbonate to be adjusted to pH 4. The solution was partitioned between water and ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (intermediate 6, 36.10 g, 92%).
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16.18 g
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reactant
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13.71 g
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15 mL
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100 mL
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30.86 g
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